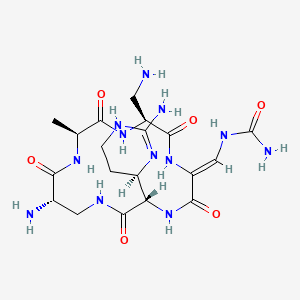

2-6-Capreomycin IB

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-6-Capreomycin IB is a cyclic depsipeptide and a major component of the capreomycin complex, which is a tuberactinomycin antibacterial. It was originally isolated from cultures of Streptomyces capreolus and is used as an approved drug for treating multidrug-resistant tuberculosis (MDR-TB) . Capreomycin IB is known for its ability to inhibit protein synthesis in bacteria, making it an effective treatment against Mycobacterium tuberculosis.

Preparation Methods

Capreomycin IB is typically isolated from the fermentation broth of Streptomyces capreolus. The industrial production involves culturing the bacteria under specific conditions to produce the antibiotic complex, which is then separated into its components using ion-exchange chromatography. The major components, including capreomycin IB, are further purified through additional chromatographic techniques .

Chemical Reactions Analysis

Capreomycin IB undergoes various chemical reactions, including:

Oxidation: Capreomycin IB can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

Substitution: Capreomycin IB can undergo substitution reactions, particularly involving its amino groups. Common reagents for these reactions include alkylating agents and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the peptide structure of capreomycin IB .

Scientific Research Applications

Capreomycin IB has several scientific research applications, including:

Chemistry: It is used as a model compound for studying the synthesis and properties of cyclic peptides.

Biology: Capreomycin IB is used to study the mechanisms of protein synthesis inhibition in bacteria.

Medicine: It is a crucial component in the treatment of MDR-TB, particularly in patients who have developed resistance to other antibiotics.

Industry: The compound is used in the development of new antibiotics and in the study of bacterial resistance mechanisms

Mechanism of Action

The mechanism of action of capreomycin IB involves binding to the 70S ribosomal unit in bacteria, thereby inhibiting protein synthesis. This binding results in the production of abnormal proteins, which are essential for bacterial survival. The inhibition of protein synthesis ultimately leads to the death of the bacterial cells. Capreomycin IB also binds to components in the bacterial cell, further contributing to its antibacterial effects .

Comparison with Similar Compounds

Capreomycin IB is similar to other tuberactinomycin antibiotics, such as capreomycin IA, capreomycin IIA, and capreomycin IIB. These compounds share similar structures and mechanisms of action but differ in their specific amino acid sequences and chemical properties. Capreomycin IB is unique in its high efficacy against MDR-TB and its ability to inhibit protein synthesis in both dormant and active forms of Mycobacterium tuberculosis .

Similar compounds include:

- Capreomycin IA

- Capreomycin IIA

- Capreomycin IIB

- Viomycin

- Kanamycin

- Neomycin

These compounds are also used in the treatment of tuberculosis and share similar mechanisms of action but may differ in their clinical applications and side effect profiles.

Properties

CAS No. |

62639-90-1 |

|---|---|

Molecular Formula |

C19H32N12O6 |

Molecular Weight |

524.5 g/mol |

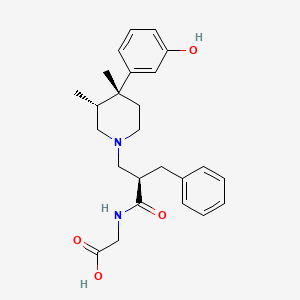

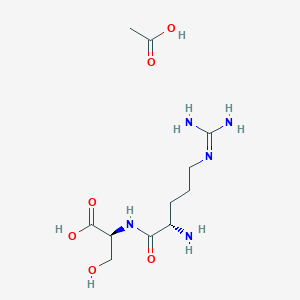

IUPAC Name |

[(Z)-[(3S,9S,12S,15S)-15-amino-9-(aminomethyl)-3-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-12-methyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-6-ylidene]methyl]urea |

InChI |

InChI=1S/C19H32N12O6/c1-7-13(32)28-10(4-20)15(34)29-11(6-26-19(23)37)16(35)31-12(9-2-3-24-18(22)30-9)17(36)25-5-8(21)14(33)27-7/h6-10,12H,2-5,20-21H2,1H3,(H,25,36)(H,27,33)(H,28,32)(H,29,34)(H,31,35)(H3,22,24,30)(H3,23,26,37)/b11-6-/t7-,8-,9+,10-,12-/m0/s1 |

InChI Key |

MHBQQDNEPQYCOS-CBQPQWBASA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)N)[C@H]2CCNC(=N2)N)CN |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCNC(=N2)N)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.